An In-depth Technical Guide to Chlorodi-p-tolylphosphine: Properties, Synthesis, and Applications
An In-depth Technical Guide to Chlorodi-p-tolylphosphine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Chlorodi-p-tolylphosphine, a prominent organophosphorus compound, serves as a critical building block and ligand in modern synthetic chemistry. Its unique electronic and steric properties make it a valuable reagent, particularly in the realm of catalysis and the synthesis of complex organic molecules relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of chlorodi-p-tolylphosphine, detailed experimental protocols, and an exploration of its applications.
Core Physical and Chemical Properties
Chlorodi-p-tolylphosphine is a colorless to pale yellow, viscous liquid that is sensitive to air and moisture. It is soluble in many common organic solvents such as ether, chloroform, and dichloromethane. Due to its reactivity with water, it must be handled under an inert atmosphere.
Table 1: Physical and Chemical Properties of Chlorodi-p-tolylphosphine
| Property | Value | Reference(s) |
| CAS Number | 1019-71-2 | |
| Molecular Formula | C₁₄H₁₄ClP | |
| Molecular Weight | 248.69 g/mol | |
| Appearance | Colorless to pale yellow viscous liquid | |
| Density | 1.1 g/mL at 25 °C | |
| Boiling Point | 180-184 °C at 10 mmHg | |
| Flash Point | 163.6 °C | |
| Refractive Index (n20/D) | 1.501 | |
| Solubility | Soluble in ether, chloroform, dichloromethane. Reacts with water. | |
| Sensitivity | Air and moisture sensitive. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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³¹P NMR: The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For chlorophosphines of the type R₂PCl, the chemical shift typically falls within a broad range. Based on data for similar diarylchlorophosphines, the ³¹P NMR signal for chlorodi-p-tolylphosphine is expected to appear as a single resonance in the downfield region, likely between +80 and +100 ppm (relative to 85% H₃PO₄).
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¹H NMR: The ¹H NMR spectrum would be characterized by signals corresponding to the aromatic protons of the tolyl groups and the methyl protons. The aromatic protons would likely appear as a set of doublets in the range of 7.0-8.0 ppm, characteristic of a para-substituted benzene ring. The methyl protons would give rise to a singlet at approximately 2.4 ppm.
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¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbons. The aromatic carbons would exhibit coupling to the phosphorus atom, with the magnitude of the coupling constants (J-coupling) decreasing with the number of bonds separating the carbon and phosphorus atoms.
Infrared (IR) Spectroscopy
The IR spectrum of chlorodi-p-tolylphosphine would display characteristic absorption bands for the P-Cl bond, as well as vibrations associated with the aromatic rings and methyl groups. The P-Cl stretching vibration is typically observed in the region of 450-550 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the benzene rings would be found in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron impact (EI), the molecular ion peak (M⁺) for chlorodi-p-tolylphosphine would be observed at an m/z corresponding to its molecular weight (248.69). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak would be expected. Common fragmentation patterns for organophosphorus compounds involve the loss of substituents from the phosphorus atom. For chlorodi-p-tolylphosphine, fragmentation could involve the loss of a chlorine atom, a tolyl group, or smaller fragments from the aromatic rings.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of chlorodi-p-tolylphosphine are not extensively reported. However, procedures for analogous compounds, such as chlorodiphenylphosphine, can be adapted. The following protocols are based on established synthetic methodologies for chlorophosphines.
Synthesis of Chlorodi-p-tolylphosphine
A common method for the synthesis of diarylchlorophosphines involves the reaction of phosphorus trichloride (PCl₃) with a Grignard reagent.
Experimental Workflow: Synthesis of Chlorodi-p-tolylphosphine
Caption: Synthesis of Chlorodi-p-tolylphosphine via Grignard Reaction.
Detailed Protocol:
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of p-bromotoluene (2.0 equivalents) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with stirring. The reaction is typically initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.
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Reaction with Phosphorus Trichloride: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. In a separate flame-dried flask, prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous THF. Add the PCl₃ solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C.
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Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction mixture is then carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.
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Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield chlorodi-p-tolylphosphine as a colorless to pale yellow liquid.
Hydrolysis to Di-p-tolylphosphine Oxide
Chlorodi-p-tolylphosphine readily hydrolyzes in the presence of water to form di-p-tolylphosphine oxide.
Experimental Workflow: Hydrolysis of Chlorodi-p-tolylphosphine
Caption: Hydrolysis of Chlorodi-p-tolylphosphine.
Detailed Protocol:
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Reaction: Dissolve chlorodi-p-tolylphosphine (1.0 equivalent) in a suitable organic solvent such as THF in a round-bottom flask. Slowly add an excess of water to the stirred solution. The reaction is typically exothermic.
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Work-up: After the reaction is complete (as monitored by TLC or ³¹P NMR), neutralize the mixture with a mild base such as sodium bicarbonate solution.
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Extraction and Purification: Extract the product with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude di-p-tolylphosphine oxide can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Chemical Reactivity and Applications
Chlorodi-p-tolylphosphine is a versatile reagent in organic synthesis, primarily due to the reactivity of the P-Cl bond and the coordinating ability of the phosphorus atom.
Reactions with Nucleophiles
The phosphorus-chlorine bond is susceptible to nucleophilic attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, alcohols, and amines. These reactions are fundamental for the synthesis of a diverse array of tertiary phosphines and other organophosphorus compounds.
Logical Relationship: Reactivity with Nucleophiles
Caption: Nucleophilic substitution at the phosphorus center.
Role in Catalysis
One of the most significant applications of chlorodi-p-tolylphosphine is as a precursor to phosphine ligands used in transition metal catalysis. Di-p-tolylphosphine derivatives are effective ligands for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The electronic and steric properties of the di-p-tolylphosphino group can be fine-tuned to optimize catalytic activity and selectivity.
Signaling Pathway: Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
While chlorodi-p-tolylphosphine itself is not a therapeutic agent, its role in the synthesis of complex organic molecules makes it an important tool in drug discovery and development. Palladium-catalyzed cross-coupling reactions, which often employ ligands derived from chlorodi-p-tolylphosphine, are widely used to construct the carbon-carbon and carbon-heteroatom bonds that form the backbones of many pharmaceutical compounds. The development of more efficient and selective catalytic systems, facilitated by ligands like di-p-tolylphosphine derivatives, can significantly streamline the synthesis of drug candidates and lead to the discovery of new therapeutic agents.
Safety and Handling
Chlorodi-p-tolylphosphine is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions. It is essential to work in a well-ventilated fume hood and wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Due to its reactivity with water, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
Chlorodi-p-tolylphosphine is a valuable and versatile reagent in organic synthesis with significant applications in catalysis. Its physical and chemical properties, particularly its reactivity and ability to serve as a ligand precursor, make it an indispensable tool for researchers and scientists in academia and industry, including those in the field of drug development. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its safe and effective use in the laboratory.
